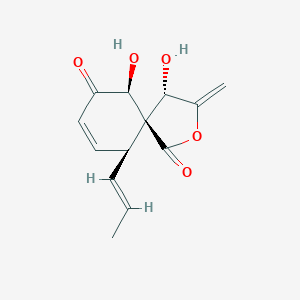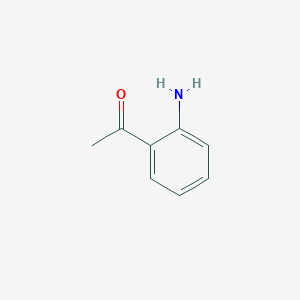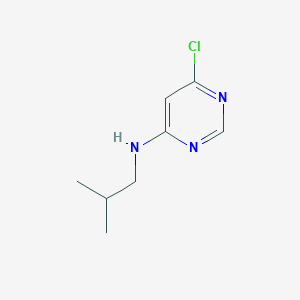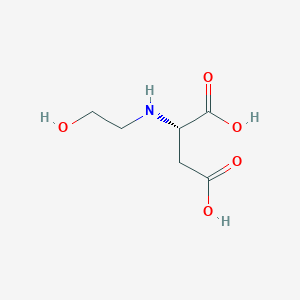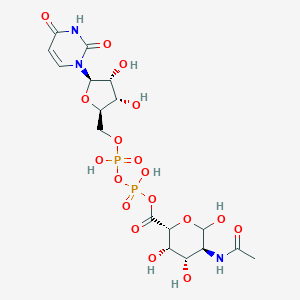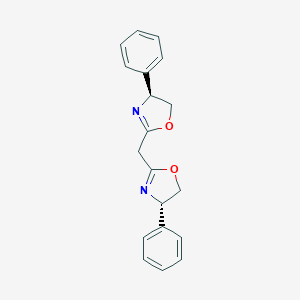
Nmpbmi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nmpbmi, also known as N-methyl-2-pyrrolidone, is a versatile chemical solvent that has been widely used in scientific research. It is a colorless liquid with a high boiling point and low vapor pressure, making it an ideal solvent for a variety of applications.
Wirkmechanismus
The mechanism of action of Nmpbmi is not fully understood, but it is believed to be related to its ability to dissolve a wide range of compounds. Nmpbmi can penetrate cell membranes and interact with intracellular molecules, affecting their function and activity. It is also thought to have a stabilizing effect on proteins and enzymes, which can improve their activity and stability.
Biochemical and Physiological Effects
Nmpbmi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Nmpbmi can enhance the activity of certain enzymes, such as lipase and protease. It can also stabilize proteins and improve their solubility, which can be useful in protein purification and crystallization. In vivo studies have shown that Nmpbmi has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
Nmpbmi has several advantages for lab experiments. It is a highly versatile solvent that can dissolve a wide range of compounds, making it useful in many different applications. It is also relatively non-toxic and has low vapor pressure, making it safer to handle than some other solvents. However, Nmpbmi has some limitations as well. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability. It can also be difficult to remove from reaction mixtures, which can make purification challenging.
Zukünftige Richtungen
There are many potential future directions for research on Nmpbmi. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of Nmpbmi in drug delivery systems, where it could be used to improve the solubility and bioavailability of poorly soluble drugs. Additionally, further studies are needed to fully understand the mechanism of action of Nmpbmi and its effects on biological systems.
Conclusion
In conclusion, Nmpbmi is a versatile chemical solvent that has many applications in scientific research. It has a wide range of biochemical and physiological effects and is well-tolerated by animals. While it has some limitations, such as its hygroscopic nature and difficulty in purification, it remains a popular solvent due to its versatility and cost-effectiveness. Further research is needed to fully understand the potential of Nmpbmi in various applications and to develop new synthesis methods that are more efficient and environmentally friendly.
Synthesemethoden
Nmpbmi can be synthesized by reacting gamma-butyrolactone with methylamine. The reaction is carried out under high pressure and high temperature, and the resulting product is purified by distillation. The synthesis method is relatively simple and cost-effective, making Nmpbmi a popular solvent in scientific research.
Wissenschaftliche Forschungsanwendungen
Nmpbmi has a wide range of applications in scientific research, including chemical synthesis, polymer processing, and drug delivery. It is an excellent solvent for polar and nonpolar compounds, and it can dissolve a variety of organic and inorganic substances. Nmpbmi is also used as a reaction medium in various chemical reactions, such as the synthesis of peptides and oligonucleotides.
Eigenschaften
CAS-Nummer |
130081-93-5 |
|---|---|
Produktname |
Nmpbmi |
Molekularformel |
C21H22N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-methyl-N-[(1-methyl-5-phenylmethoxyindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C21H22N2O/c1-4-12-22(2)15-19-13-18-14-20(10-11-21(18)23(19)3)24-16-17-8-6-5-7-9-17/h1,5-11,13-14H,12,15-16H2,2-3H3 |
InChI-Schlüssel |
YASPBSWTXDWFLF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |
Synonyme |
N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine NMPBMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




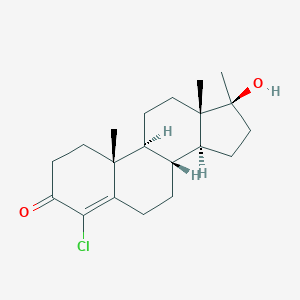
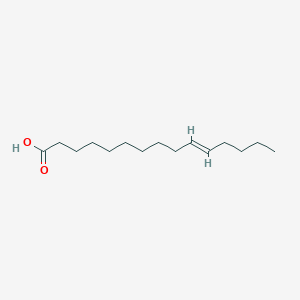

![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)

